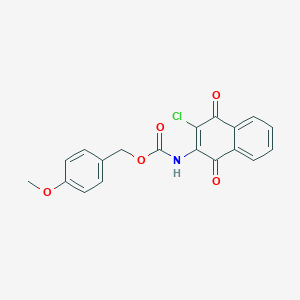
4-methoxybenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxybenzyl N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)carbamate is a chemical compound with the molecular formula C19H14ClNO5 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound involves a carbamate group attached to a 4-methoxybenzyl group and a 3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl group . The molecular weight is 371.77 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 371.77 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Applications De Recherche Scientifique
Oxidative Debenzylation of Esters
4-Methoxy-α-methylbenzyl esters, derived from a similar protective group strategy, demonstrate the effectiveness of oxidative debenzylation using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). This process is notable for its compatibility with various sensitive functional groups, suggesting potential applications in synthesizing compounds with delicate structures (Yoo, Kim Hye, & Kyu, 1990).
Selective Deprotection of Hydroxy Functions
The selective deprotection of 4-methoxybenzyl (MPM) and 3,4-dimethoxybenzyl (DMPM) protecting groups using DDQ under neutral conditions highlights a refined approach to manipulating hydroxy functional groups, essential for complex molecule synthesis (Horita et al., 1986).
Photocatalytic Oxidation of Alcohols
The photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-methoxybenzyl alcohol, into corresponding aldehydes using titanium dioxide under visible light, illustrates an environmentally friendly approach to obtaining key intermediates in organic synthesis. This process benefits from high conversion and selectivity, underscoring the potential for developing sustainable synthetic pathways (Higashimoto et al., 2009).
Novel Solvatochromic Fluorophores
Compounds incorporating the naphthalimide unit, related to the core structure of the compound , have been developed as novel solvatochromic fluorophores, indicating applications in materials science and sensor technology. The presence of methoxy groups significantly influences the fluorescence solvatochromism of these materials (Umeda et al., 2011).
Antidepressant Effects of Naphthoate Derivatives
A study on 4-hydroxybenzyl alcohol 2-naphthoate, which shares a structural motif with the compound , revealed its potent antidepressant activity. The mechanism involves modulation of the monoaminergic, GABAergic system, and BDNF signaling pathways, offering a glimpse into potential therapeutic applications of structurally related compounds (Zhang et al., 2018).
Propriétés
IUPAC Name |
(4-methoxyphenyl)methyl N-(3-chloro-1,4-dioxonaphthalen-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO5/c1-25-12-8-6-11(7-9-12)10-26-19(24)21-16-15(20)17(22)13-4-2-3-5-14(13)18(16)23/h2-9H,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVPDTSEKRYWGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-N-(4-chlorophenyl)-2-methyl-1-hydrazinecarboxamide](/img/structure/B2730832.png)
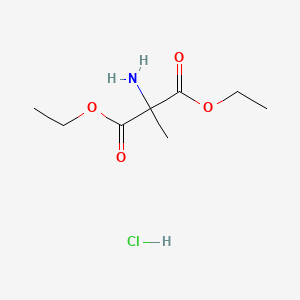
![N-(2-Phenylethyl)-N'-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2730834.png)
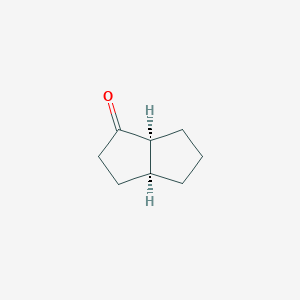
![Tert-butyl N-[(3S,4S)-4-[amino(phenyl)methyl]oxolan-3-yl]carbamate](/img/structure/B2730838.png)
![2-(4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide](/img/structure/B2730840.png)
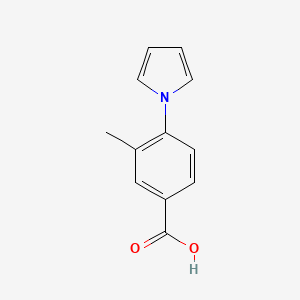
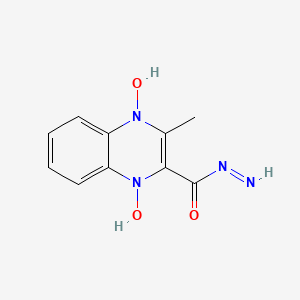


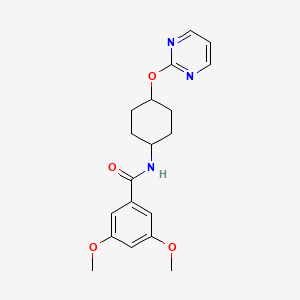
![2-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2730851.png)
![4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxamide](/img/structure/B2730853.png)
![2-(4-ethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2730854.png)